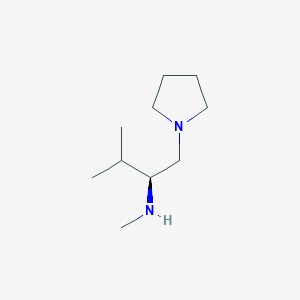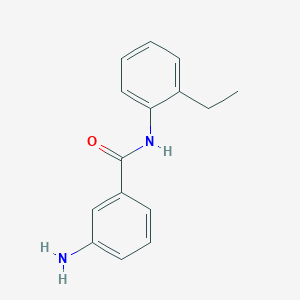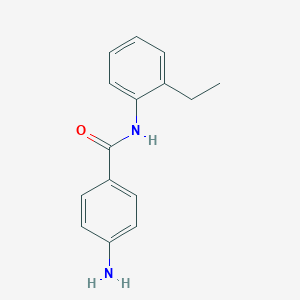
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine, also known as S-N-Desmethylclozapine, is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, a medication used to treat schizophrenia and other psychiatric disorders. S-N-Desmethylclozapine has been the focus of scientific research due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine works by blocking the activity of dopamine receptors in the brain, which are responsible for regulating mood and behavior. It also binds to serotonin and glutamate receptors, which may contribute to its therapeutic effects. The exact mechanism of action of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Effets Biochimiques Et Physiologiques
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects. It also increases the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has several advantages for lab experiments, including its broad-spectrum binding profile, which makes it a useful tool for studying the effects of neurotransmitter activity in the brain. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for research on (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine, including:
1. Investigating its potential therapeutic applications in other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
2. Studying its effects on neurotransmitter activity in the brain using advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
3. Developing new compounds based on the structure of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine that may have improved therapeutic efficacy and reduced toxicity.
4. Investigating the potential of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine as a tool for studying the molecular mechanisms of psychiatric disorders and developing new treatments.
Conclusion:
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is a chemical compound with unique therapeutic potential and a broad-spectrum binding profile. It has been the focus of scientific research due to its potential applications in various psychiatric disorders and its unique mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine and its potential as a tool for studying the molecular mechanisms of psychiatric disorders.
Méthodes De Synthèse
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is synthesized through the demethylation of clozapine. This process can be achieved through various methods, including chemical synthesis and enzymatic conversion using cytochrome P450 enzymes.
Applications De Recherche Scientifique
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. It has been shown to have a unique mechanism of action, which involves binding to multiple neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. This broad-spectrum binding profile suggests that (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine may have a more comprehensive therapeutic effect than other antipsychotic medications.
Propriétés
Numéro CAS |
156004-66-9 |
|---|---|
Nom du produit |
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine |
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
(2S)-N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(11-3)8-12-6-4-5-7-12/h9-11H,4-8H2,1-3H3/t10-/m1/s1 |
Clé InChI |
ZIDNRUFGAGPXNN-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)[C@@H](CN1CCCC1)NC |
SMILES |
CC(C)C(CN1CCCC1)NC |
SMILES canonique |
CC(C)C(CN1CCCC1)NC |
Synonymes |
(S)-N,3-diMethyl-1-(pyrrolidin-1-yl)butan-2-aMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)


